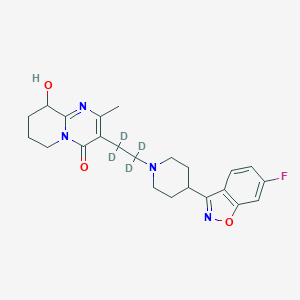

Paliperidone-d4

Vue d'ensemble

Description

Synthesis Analysis

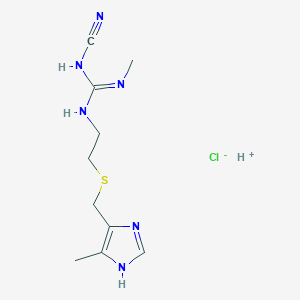

The synthesis of Paliperidone involves an efficient process including the DBU catalyzed N-alkylation of precursor compounds. A notable method achieves over 97% purity of Paliperidone with an 85% yield through methanol solvent and diisopropylamine base, culminating in a product with high purity and significant yield improvement over traditional methods (Solanki et al., 2013).

Molecular Structure Analysis

The molecular structure of Paliperidone has been elucidated through synchrotron X-ray powder diffraction, revealing its crystallization in the P21/n space group. This detailed structural analysis provides insights into its hydrogen bonding and molecular packing, dominated by van der Waals attractions, which are crucial for understanding its physicochemical properties (Kaduk et al., 2016).

Chemical Reactions and Properties

Paliperidone undergoes several key chemical reactions during its metabolism, including oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission, leading to various metabolites. This metabolic pathway highlights the compound's chemical versatility and its ability to interact with different biochemical processes within the body (Vermeir et al., 2008).

Physical Properties Analysis

Paliperidone exhibits specific physical properties, such as its solubility and partition coefficient, that influence its pharmacokinetics and pharmacodynamics. The solubility profile of Paliperidone, which varies significantly with pH, and its moderate log P value, contribute to its absorption and distribution characteristics critical for its pharmacological action.

Chemical Properties Analysis

The chemical properties of Paliperidone, including its receptor binding affinity and metabolic stability, are foundational to its therapeutic efficacy. Paliperidone's action as a dopamine D2 antagonist with additional activity at serotonergic receptors underpins its utility in managing psychiatric disorders. Its metabolism, characterized by minimal hepatic biotransformation and primary renal excretion, indicates a favorable chemical property profile for therapeutic applications.

Applications De Recherche Scientifique

- Application Summary : Paliperidone, particularly in its palmitate form (PP), is used as a long-acting treatment for patients with schizophrenia . It’s also used in the treatment of schizoaffective disorder .

- Methods of Application : In one study, patients were randomized to receive gluteal injections of placebo or PP (50 or 100 mg eq., fixed doses), without oral supplementation, on days 1, 8, and 36 in a 9-week, double-blind phase .

- Results : The study found significant improvement in the Positive and Negative Syndrome Scale (PANSS) total scores for both the PP 50 mg eq. and PP 100 mg eq. groups, compared to placebo . This improvement was detected by day 8 and maintained to the endpoint .

-

Scientific Field: Pharmacology

- Application Summary : Paliperidone is used in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

- Methods of Application : In such studies, Paliperidone is administered to subjects, and various biological samples are collected at different time points for analysis .

- Results : These studies provide valuable information about the drug’s pharmacokinetic profile, which can guide dosing recommendations and identify potential drug interactions .

-

Scientific Field: Psychopharmacology

- Application Summary : Paliperidone is used in the treatment of bipolar disorder. It can help to increase the time between manic episodes and reduce the symptoms of mania, such as hyperactivity and rushed speech .

- Methods of Application : Paliperidone is usually administered orally, with the dosage adjusted based on the patient’s response and tolerance .

- Results : Studies have shown that Paliperidone can be effective in managing the symptoms of bipolar disorder, but its use should be monitored closely due to potential side effects .

-

Scientific Field: Neurology

- Application Summary : Some research has suggested that Paliperidone may have potential in treating Tourette’s syndrome, a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics .

- Methods of Application : In these studies, Paliperidone is administered orally, and the impact on the frequency and severity of tics is observed .

- Results : While some case studies have shown promise, more research is needed to confirm the effectiveness and safety of Paliperidone in treating Tourette’s syndrome .

Safety And Hazards

Propriétés

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paliperidone-d4 | |

CAS RN |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

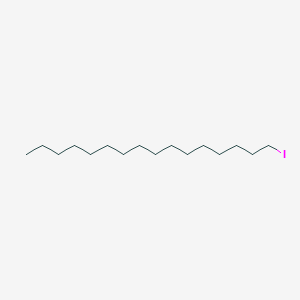

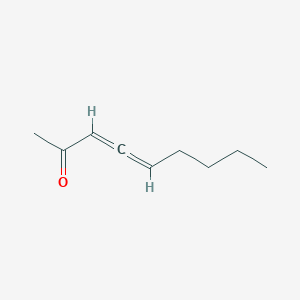

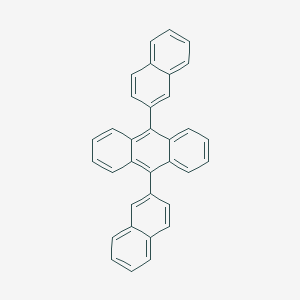

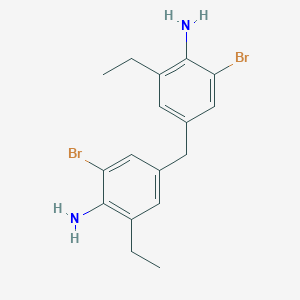

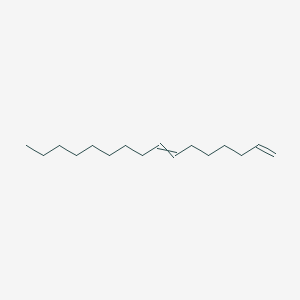

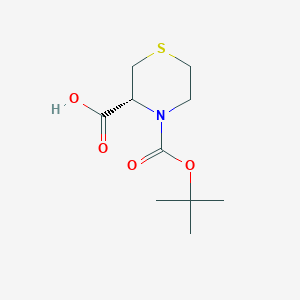

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)